molecular formula C11H16N2O3 B8322752 1-Methyl-3-cyclohexylbarbituric acid

1-Methyl-3-cyclohexylbarbituric acid

Cat. No.: B8322752
M. Wt: 224.26 g/mol
InChI Key: NVXGHIGYUKSUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-cyclohexylbarbituric acid is a barbiturate derivative characterized by a methyl group at the N1 position and a cyclohexyl substituent at the C3 position of the barbituric acid core. For instance, hexobarbital (5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid) shares similarities, differing primarily in the cyclohexenyl vs. cyclohexyl group and methyl placement . Barbiturates like these are historically significant in medicinal chemistry, often serving as sedatives or anesthetics due to their central nervous system depressant effects . The cyclohexyl moiety in this compound likely enhances lipophilicity compared to non-cycloalkyl analogs, influencing pharmacokinetics such as absorption and metabolism .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

1-cyclohexyl-3-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H16N2O3/c1-12-9(14)7-10(15)13(11(12)16)8-5-3-2-4-6-8/h8H,2-7H2,1H3

InChI Key

NVXGHIGYUKSUTD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(=O)N(C1=O)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs.
  • Substituent Position : Methyl at N1 (common in many barbiturates) minimizes hydrogen bonding, reducing water solubility compared to unsubstituted barbituric acid .
  • Steric Effects : The bulky cyclohexyl group at C3 introduces steric hindrance, as seen in similar compounds where bulky substituents alter bond angles (e.g., C2-C13-C8 angle: 116.2° in a related 1,3-dimethylbarbiturate) .

Pharmacological and Physicochemical Properties

Data from analogous compounds suggest trends:

Property This compound (Inferred) Hexobarbital 1,3-Dimethylbarbituric acid
Lipophilicity (LogP) High (due to cyclohexyl) Moderate (cyclohexenyl) Low (no C3/C5 alkyl)
Water Solubility Low Low Moderate
Metabolic Stability High (saturated cyclohexyl resists oxidation) Moderate (oxidizable cyclohexenyl) High (no reactive groups)
Pharmacological Activity Sedative/hypnotic (inferred) Short-acting anesthetic Limited activity

Research Findings :

  • Hexobarbital’s short-acting anesthetic properties derive from its rapid distribution and metabolism, partly due to the cyclohexenyl group .
  • 1,3-Dimethylbarbituric acid derivatives exhibit reduced CNS activity compared to C5-substituted analogs, highlighting the importance of C3/C5 substituents for receptor binding .
  • Steric hindrance from bulky groups (e.g., cyclohexyl) can limit enzymatic access, prolonging half-life .

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